

Spectral Analysis of 1,1,1-Tribromoacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,1,1-Tribromoacetone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for **1,1,1-tribromoacetone** (CAS No. 3770-98-7), a halogenated ketone of interest in organic synthesis and pharmaceutical development. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide combines reported mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics based on established principles and data from analogous structures.

Introduction

1,1,1-Tribromoacetone, with the molecular formula $C_3H_3Br_3O$, is a derivative of acetone featuring a tribromomethyl group.^[1] This structural feature significantly influences its chemical reactivity and spectroscopic properties. Understanding its spectral signature is crucial for its identification, characterization, and quantification in research and development settings.

Spectral Data Summary

The following tables summarize the available and predicted spectral data for **1,1,1-tribromoacetone**.

Mass Spectrometry Data

Mass spectrometry of **1,1,1-tribromoacetone** is characterized by fragmentation patterns influenced by the presence of three bromine atoms, which have two major isotopes (^{79}Br and

⁸¹Br) in nearly equal abundance. This results in characteristic isotopic patterns for bromine-containing fragments.

Table 1: Mass Spectrometry Data for **1,1,1-Tribromoacetone**

Property	Value	Source
Molecular Formula	C ₃ H ₃ Br ₃ O	PubChem[1]
Molecular Weight	294.77 g/mol	PubChem[1]
Major Peaks (m/z)	43, 44, 42	PubChem[1]

Further analysis suggests that the peak at m/z 43 likely corresponds to the acetyl cation [CH₃CO]⁺, a common fragment in the mass spectra of methyl ketones.

Predicted NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra, the following data is based on prediction and analysis of similar halogenated ketones.

Table 2: Predicted ¹H NMR Spectral Data for **1,1,1-Tribromoacetone**

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5 - 3.0	Singlet	3H	CH ₃

The chemical shift of the methyl protons is expected to be downfield from that of acetone due to the electron-withdrawing effect of the adjacent tribromomethyl group. A predicted value of 7.64 ppm in acetone solvent has been reported, though this appears unusually high and may need experimental verification.[2]

Table 3: Predicted ¹³C NMR Spectral Data for **1,1,1-Tribromoacetone**

Predicted Chemical Shift (δ) ppm	Assignment
~190 - 200	C=O (Ketone)
~30 - 40	CH ₃ (Methyl)
~35 - 45	CBr ₃

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of **1,1,1-tribromoacetone** is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted IR Absorption Bands for **1,1,1-Tribromoacetone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1730 - 1710	Strong	C=O Stretch (Ketone)
~1450 - 1350	Medium	C-H Bend (Methyl)
~700 - 500	Strong	C-Br Stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for **1,1,1-tribromoacetone**, based on standard techniques for halogenated ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1,1,1-tribromoacetone** in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 350.
 - Ion Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **1,1,1-tribromoacetone** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Typical spectral width: 0-10 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR.
 - Typical spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

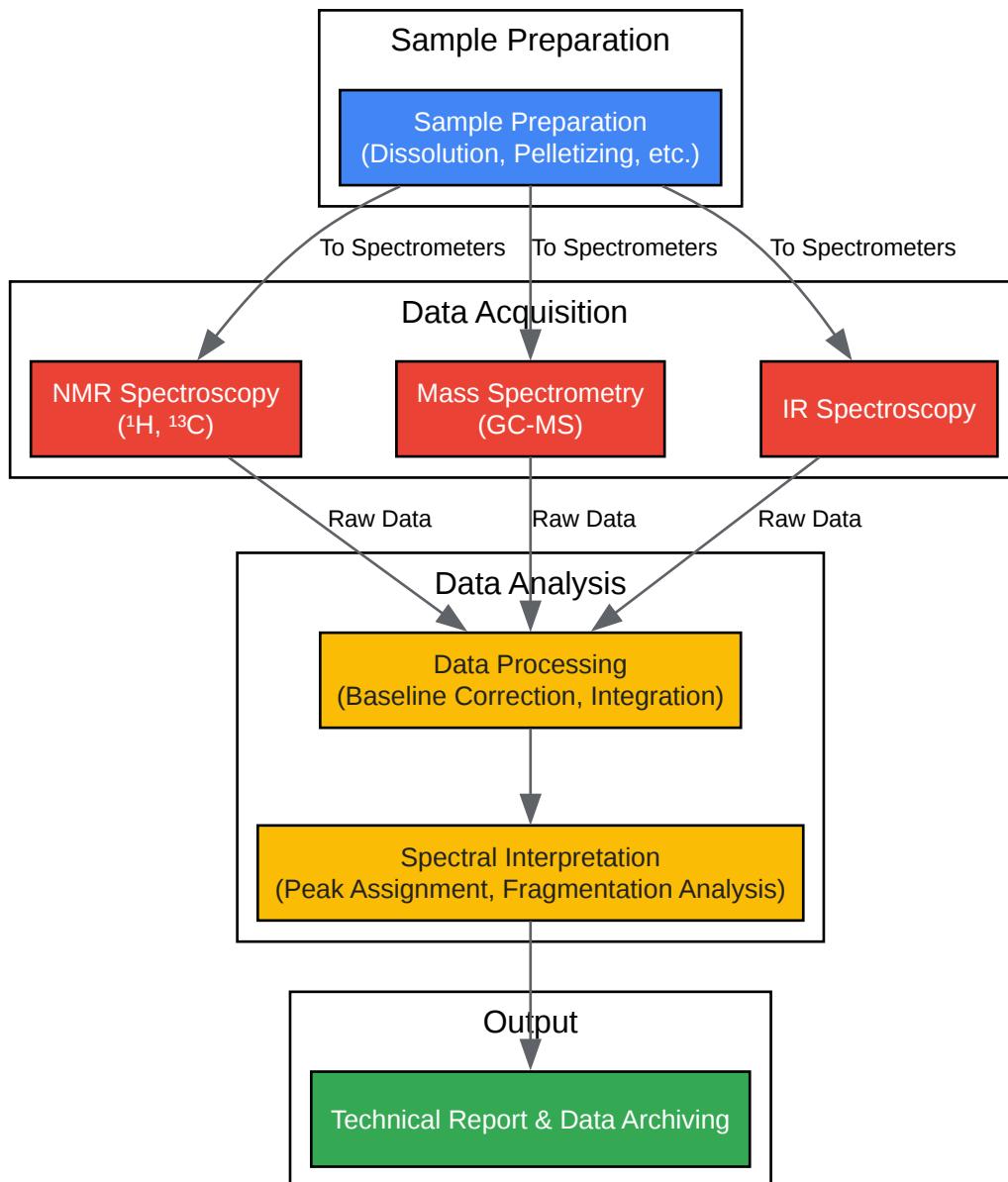
- Sample Preparation:
 - Solid Phase: Prepare a KBr pellet by mixing a small amount of **1,1,1-tribromoacetone** with dry potassium bromide and pressing it into a thin disk.
 - Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a liquid IR cell.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Acquire a background spectrum of the pure solvent or KBr pellet and subtract it from the sample spectrum.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,1,1-tribromoacetone**.

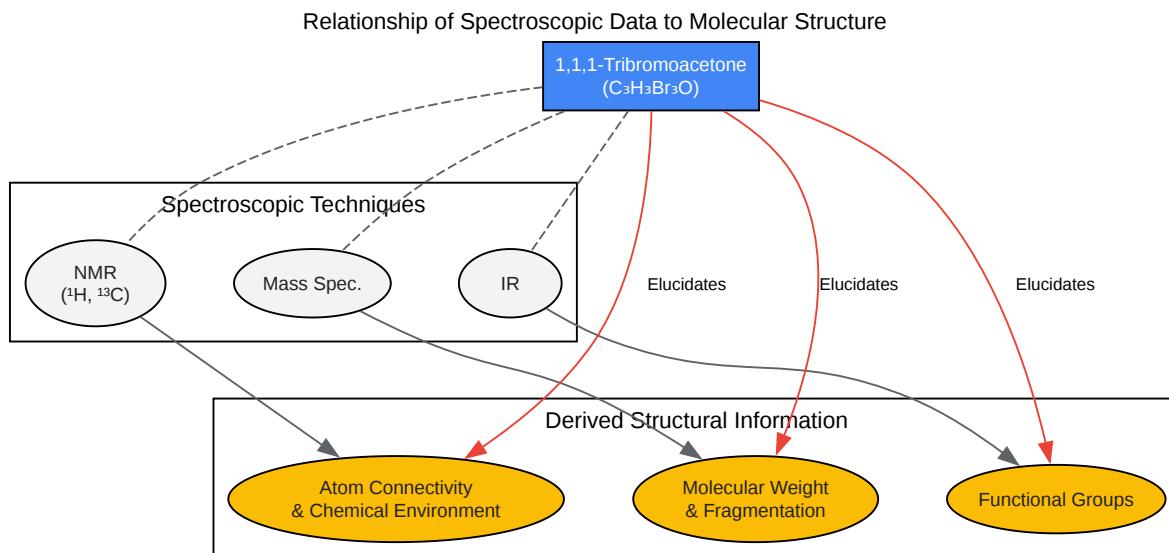
General Spectroscopic Analysis Workflow

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A generalized workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the different spectroscopic techniques and the structural information they provide for **1,1,1-tribromoacetone**.



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Information derived from different spectroscopic techniques.

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References

- 1. 1,1,1-Tribromoacetone | C₃H₃Br₃O | CID 536749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: ¹H NMR Spectrum (1D, 1000 MHz, acetone, predicted) (NP0014951) [np-mrd.org]
- To cite this document: BenchChem. [Spectral Analysis of 1,1,1-Tribromoacetone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11932703#spectral-data-nmr-ir-mass-spec-for-1-1-1-tribromoacetone>

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